

# 1,2,3-Pentanetriol chemical structure and properties

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## Compound of Interest

Compound Name: 1,2,3-Pentanetriol

Cat. No.: B12657247

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## An In-depth Technical Guide to 1,2,3-Pentanetriol

**Abstract:** This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of **1,2,3-pentanetriol**. Due to the limited availability of experimental data for this specific isomer in public literature, this document combines confirmed structural information with computed properties and generalized experimental protocols relevant to vicinal triols. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this polyol.

## Introduction

**1,2,3-Pentanetriol**, a member of the vicinal triol family, is a five-carbon polyol with hydroxyl groups on the first three consecutive carbon atoms. While its isomers, such as 1,2,5-pentanetriol and 1,3,5-pentanetriol, have documented applications and properties, **1,2,3-pentanetriol** is less characterized in scientific literature. This guide synthesizes the available information on its structure and provides a framework for its synthesis and analysis based on established chemical principles for analogous compounds.

## Chemical Structure and Identifiers

The fundamental structure of **1,2,3-pentanetriol** consists of a pentane backbone with hydroxyl substitutions at the C1, C2, and C3 positions. This arrangement includes two chiral centers (C2 and C3), leading to the possibility of multiple stereoisomers.

Caption: 2D representation of **1,2,3-Pentanetriol**'s carbon backbone.

Table 1: Chemical Identifiers for **1,2,3-Pentanetriol**

Identifier	Value	Source
IUPAC Name	pentane-1,2,3-triol	[1]
CAS Number	5371-48-2	[2]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> O <sub>3</sub>	[2]
Molecular Weight	120.15 g/mol	[2]
Canonical SMILES	CCC(C(CO)O)O	[2]
InChI	InChI=1S/C5H12O3/c1-2-4(7)5(8)3-6/h4-8H,2-3H2,1H3	[1]
InChIKey	AALKGALVYCZETF-UHFFFAOYSA-N	[1]

## Physical and Chemical Properties

Experimental physical property data for **1,2,3-pentanetriol** is not readily available. The following table summarizes computationally predicted properties. These values should be used as estimates pending experimental verification.

Table 2: Predicted Physical and Chemical Properties of **1,2,3-Pentanetriol**

Property	Predicted Value	Source
XLogP3-AA	-0.8	[2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	3	[2]
Complexity	55.6	[2]
Topological Polar Surface Area	60.7 Å <sup>2</sup>	[3]
Monoisotopic Mass	120.078644241 Da	[2]

## Synthesis and Characterization

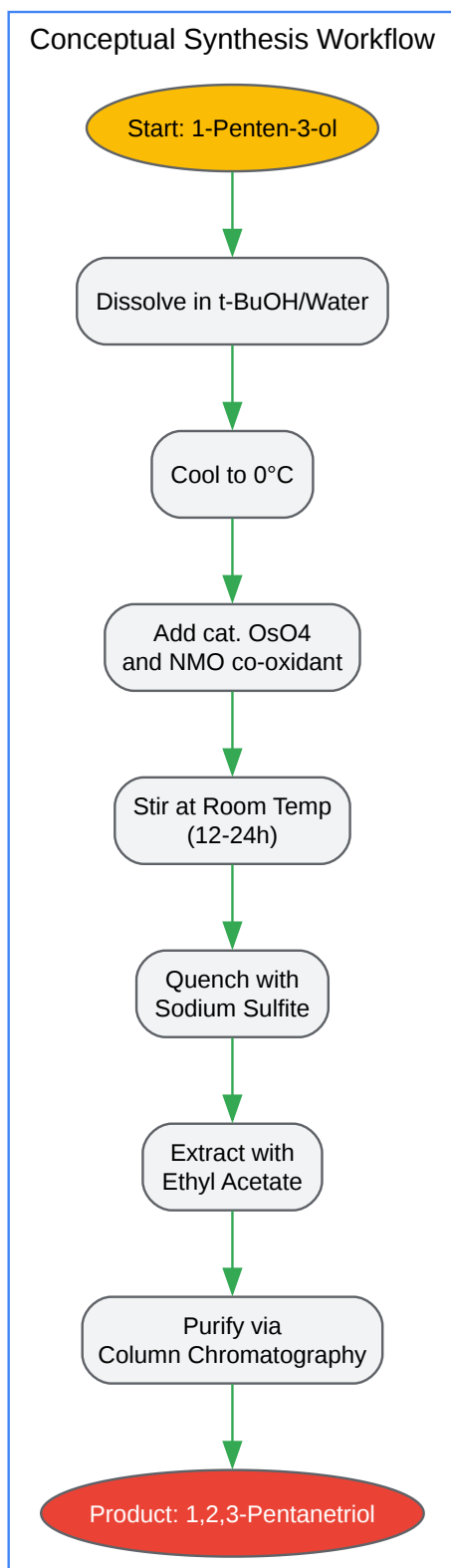
While a specific, validated synthesis protocol for **1,2,3-pentanetriol** is not documented in readily accessible literature, a general and plausible route would involve the stereoselective dihydroxylation of a corresponding unsaturated precursor, such as 1-penten-3-ol, or the osmylation of 1-pentene followed by oxidation.

### Conceptual Synthesis Protocol: Dihydroxylation of 1-Penten-3-ol

This conceptual protocol outlines a potential method for synthesizing **1,2,3-pentanetriol**.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 1-penten-3-ol, in a suitable solvent system such as a mixture of t-butanol and water.
- **Reagent Addition:** Cool the solution in an ice bath. Add a catalytic amount of osmium tetroxide (OsO<sub>4</sub>) and a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO).
- **Reaction Execution:** Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

- Quenching: Upon completion, quench the reaction by adding a reducing agent like sodium sulfite or sodium bisulfite to reduce any remaining  $\text{OsO}_4$ .
- Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

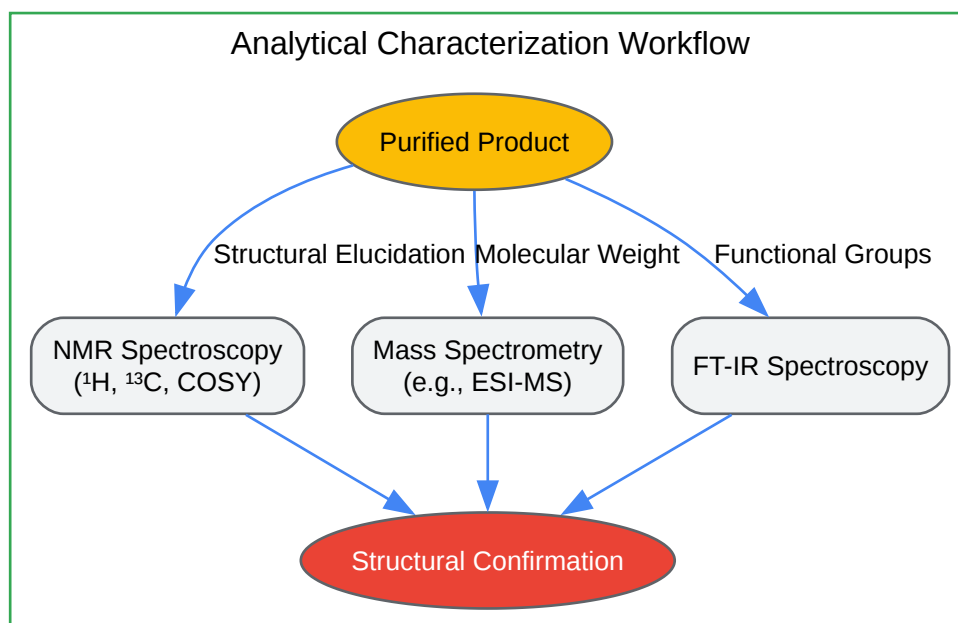


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Caption: Conceptual workflow for the synthesis of **1,2,3-pentanetriol**.

## Analytical Characterization Workflow

The structural confirmation of synthesized **1,2,3-pentanetriol** would require a suite of standard analytical techniques.



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## References

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